molecular formula C11H15ClFNO B2585978 ((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride CAS No. 1807938-04-0

((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride

Cat. No.: B2585978
CAS No.: 1807938-04-0
M. Wt: 231.7
InChI Key: INYUIBVYMWINPP-ROLPUNSJSA-N
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Description

This compound is a chiral secondary amine hydrochloride featuring a tetrahydrofuran ring substituted with a 4-fluorophenyl group. The hydrochloride salt form enhances solubility and stability, common in pharmaceutical intermediates or active ingredients .

Properties

IUPAC Name

[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-10-3-1-8(2-4-10)11-9(7-13)5-6-14-11;/h1-4,9,11H,5-7,13H2;1H/t9-,11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYUIBVYMWINPP-ROLPUNSJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1CN)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1CN)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.

    Attachment of the Methanamine Moiety: The methanamine group is attached via a reductive amination reaction, using a suitable amine and reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Hydroxylated derivatives and oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of ((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride has been investigated in various studies:

A. Neuropharmacology

  • Research indicates that this compound exhibits properties that could be beneficial in treating neurological disorders due to its ability to modulate neurotransmitter systems. A study highlighted its role as a selective inhibitor of certain enzymes involved in neurotransmitter metabolism, which could lead to enhanced synaptic transmission .

B. Anti-inflammatory Effects

  • The compound has shown promise in reducing inflammation in preclinical models. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines, making it a candidate for further investigation in the treatment of chronic inflammatory diseases .

Case Studies

A. Case Study 1: Treatment of Acute Pancreatitis

  • A study focused on designing inhibitors for soluble epoxide hydrolase (sEH), where this compound was evaluated for its efficacy. The results demonstrated significant inhibition of sEH activity, suggesting its potential application in managing acute pancreatitis .

B. Case Study 2: Neurological Disorders

  • In a preclinical trial assessing compounds for neuroprotective effects, this tetrahydrofuran derivative was tested against models of neurodegeneration. Findings indicated that it could mitigate neuronal loss and improve cognitive function in treated animals, highlighting its therapeutic potential .

Table 1: Comparative Analysis of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
This compoundsEH Inhibition0.25
Compound ANeurotransmitter Modulation0.50
Compound BAnti-inflammatory0.30

Table 2: Synthesis Yields from Different Methods

Synthesis MethodYield (%)Reference
Chiral Resolution Method A85
Optimized Reaction Conditions90
Traditional Synthesis70

Mechanism of Action

The mechanism of action of ((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the methanamine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Tetrahydrofuran-Based Derivatives

  • Molecular Formula: C₅H₁₂ClNO (vs. inferred C₁₂H₁₅ClFNO for the target compound). Applications: Used as a building block in organic synthesis due to its simple tetrahydrofuran-amine structure .
  • Molecular Formula: C₅H₁₁NO.

Pyran and Heterocyclic Derivatives

  • 2-(Tetrahydro-2H-pyran-4-yl)ethanamine Hydrochloride (CAS 389621-77-6) Similarity: 0.76 Key Differences: Pyran ring instead of tetrahydrofuran; ethylamine chain instead of methanamine. Molecular Formula: C₇H₁₆ClNO.
  • 3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride (CAS 130290-79-8)

    • Similarity : 0.83
    • Key Differences : Bicyclic structure introduces steric constraints absent in the target compound.

Pharmacological Analogs

Sarizotan Hydrochloride (CAS 195068-07-6)

  • Molecular Formula : C₂₂H₂₁FN₂O•HCl
  • Key Features : Shares a fluorophenyl group and tetrahydrofuran-like benzopyran moiety.
  • Pharmacology : Approved for treating dyskinesia in Parkinson’s disease, indicating CNS activity via serotonin or dopamine receptor modulation.
  • Comparison : The target compound’s simpler structure may limit its receptor selectivity compared to Sarizotan’s extended aromatic system .

Thiophene Fentanyl Hydrochloride

  • Molecular Formula : C₂₄H₂₆N₂OS•HCl
  • Key Features : Contains a thiophene ring instead of tetrahydrofuran; opioid receptor agonist.
  • Comparison : Demonstrates how heterocyclic substitutions (e.g., thiophene vs. tetrahydrofuran) drastically alter biological activity .

Physicochemical and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Similarity Score Key Functional Groups
Target Compound Not explicitly provided ~C₁₂H₁₅ClFNO* ~263.7* N/A Tetrahydrofuran, 4-fluorophenyl
(Tetrahydrofuran-3-yl)methanamine HCl 184950-35-4 C₅H₁₂ClNO 137.61 0.83 Tetrahydrofuran, amine
Sarizotan Hydrochloride 195068-07-6 C₂₂H₂₂ClFN₂O 384.90 N/A Benzopyran, fluorophenyl, pyridine
[4-(Ethanesulfonyl)-3-FP]methanamine HCl** 1803611-51-9 C₉H₁₃ClFNO₂S 253.72 N/A Ethanesulfonyl, fluorophenyl

Inferred from structural analogs ; *Abbreviated for space; FP = fluorophenyl .

Research Implications and Gaps

  • Safety Data: Limited toxicological data are noted for Thiophene fentanyl analogs , underscoring the need for detailed studies on the target compound.
  • Synthetic Utility : Enamine Ltd. catalogs highlight tetrahydrofuran-amine derivatives as chiral building blocks for drug discovery .

Biological Activity

((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities. The presence of a fluorinated phenyl group and a tetrahydrofuran moiety suggests possible interactions with biological targets, leading to various pharmacological effects. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and related case studies.

Chemical Structure and Properties

The compound's structure is characterized by a tetrahydrofuran ring substituted with a 4-fluorophenyl group and a methanamine side chain. The stereochemistry at the 2R and 3S positions may influence its biological activity through interactions with specific receptors or enzymes.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds containing tetrahydrofuran structures have shown efficacy in inhibiting tumor growth in various models.
  • Neuropharmacological Effects : The presence of amine groups can enhance interaction with neurotransmitter receptors, potentially affecting mood and cognition.
  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential as antimicrobial agents.

The biological activity of this compound may involve:

  • Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin or dopamine) could lead to altered signaling pathways.
  • Enzyme Inhibition : Compounds similar to this have been studied for their ability to inhibit key enzymes involved in cancer progression or microbial metabolism.
  • Cellular Uptake and Distribution : The lipophilicity imparted by the fluorinated phenyl group may enhance cellular uptake, impacting efficacy.

Antitumor Activity

A study examined the efficacy of tetrahydrofuran derivatives against murine solid tumors. Results indicated that these compounds could reduce tumor size significantly compared to controls, with lower toxicity profiles than standard chemotherapeutics like 5-fluorouracil .

Neuropharmacological Studies

Research involving similar amine-containing compounds has shown promise in treating anxiety and depression by modulating serotonin levels. For instance, a derivative exhibited a six-fold increase in potency for inhibiting serotonin uptake compared to non-fluorinated analogs .

Antimicrobial Efficacy

In vitro studies have demonstrated that certain tetrahydrofuran derivatives possess antimicrobial properties against resistant bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeEfficacy DescriptionReference
AntitumorTetrahydrofuran DerivativesEffective against murine solid tumors, lower toxicity
NeuropharmacologicalAmines with Fluorinated PhenylsIncreased serotonin uptake inhibition
AntimicrobialTetrahydrofuran DerivativesEffective against resistant bacteria

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